Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate
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Overview
Description
Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate is an organic compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate typically involves the reaction of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine and an acid catalyst like glacial acetic acid. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 5-(2,3-dimethoxyphenyl)-5-oxopent-2-enoate.
Reduction: Formation of ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypentanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in cellular signaling pathways, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar methoxy substitutions on the phenyl ring.
2,3-Dimethoxybenzamide: A compound with similar methoxy groups but different functional groups attached to the phenyl ring.
Uniqueness
Ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate is unique due to its combination of a hydroxyl group and a pent-2-enoate moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
919296-45-0 |
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Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl 5-(2,3-dimethoxyphenyl)-5-hydroxypent-2-enoate |
InChI |
InChI=1S/C15H20O5/c1-4-20-14(17)10-6-8-12(16)11-7-5-9-13(18-2)15(11)19-3/h5-7,9-10,12,16H,4,8H2,1-3H3 |
InChI Key |
LPYGNCQOXSEMKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC(C1=C(C(=CC=C1)OC)OC)O |
Origin of Product |
United States |
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